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(1,4-Dimethylpiperazin-2-
Compound Name:
yl)methanol

Cat. No. BOg3711

Spectroscopic Comparison: (1,4-
Dimethylpiperazin-2-yl)methanol and Its
Precursors

A detailed analysis of the spectroscopic characteristics of (1,4-Dimethylpiperazin-2-
yl)methanol and its synthetic precursors is presented for researchers, scientists, and
professionals in drug development. This guide provides a comparative overview of their
structural features through NMR, IR, and Mass Spectrometry data, supported by established
experimental protocols.

(1,4-Dimethylpiperazin-2-yl)methanol is a functionalized piperazine derivative with
applications in chemical synthesis, particularly as a building block for more complex molecules
in pharmaceutical and materials science research.[1] A common synthetic route to this alcohol
involves the N-methylation of a piperazine-2-carboxylate ester, followed by the reduction of the
ester group. This guide will focus on the spectroscopic comparison of the final product with its
key precursors: Piperazine, 1,4-Dimethylpiperazine, and the intermediate ester, Methyl 1,4-
dimethylpiperazine-2-carboxylate.

Comparative Spectroscopic Data
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The following tables summarize the key spectroscopic data for (1,4-Dimethylpiperazin-2-

yl)methanol and its precursors. This data is essential for monitoring the progress of the

synthesis and confirming the identity and purity of the products at each stage.

Table 1: *H NMR Spectroscopic Data (Chemical Shift & [ppm])

Piperazine

Compound N-CHs . -OCHs (ester) -CH20H
Ring Protons
Piperazine - 2.84 (s, 8H) - -
1,4-
Dimethylpiperazi  2.29 (s, 6H) 2.45 (s, 8H) - -
ne
Methyl 1,4-
_ _ _ 2.24 (s, 3H),2.30 1.95-2.90 (m,
dimethylpiperazi 3.68 (s, 3H) -
(s, 3H) 7H)
ne-2-carboxylate
1,4-
Dimethylpiperazi  ~2.2-2.3 ~1.8-2.9 - ~3.4-3.6

n-2-yl)methanol

Note: Predicted values for (1,4-Dimethylpiperazin-2-yl)methanol are based on typical

chemical shifts for similar structures, as direct experimental spectra were not available in the

cited literature.

Table 2: 3C NMR Spectroscopic Data (Chemical Shift & [ppm])
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Piperazine
. -OCHs
Compound N-CHs Ring C=0 (ester) -CH20H
(ester)
Carbons
Piperazine - 46.9 - . }
1,4-
Dimethylpiper  46.2 55.2 - - -
azine
Methyl 1,4-
dimethylpiper
i v ~42, ~46 ~50-60 ~172 ~51 -
azine-2-
carboxylate
1,4-
Dimethylpiper
_ yPPp ~46 ~54-65 - - ~65
azin-2-
yl)methanol

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and (1,4-

Dimethylpiperazin-2-yl)methanol are based on typical chemical shifts for similar structures,

as direct experimental spectra were not available in the cited literature.

Table 3: IR Spectroscopic Data (Wavenumber cm=1)
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N-H Bend C=0 Stretch O-H Stretch
Compound C-H Stretch . .
(Piperazine) (ester) (alcohol)
Piperazine 2800-3000 ~1600 - -
1,4-
Dimethylpiperazi 2750-2950 - - -
ne
Methyl 1,4-
dimethylpiperazi 2800-3000 - ~1735 -

ne-2-carboxylate

1,4-
Dimethylpiperazi 2800-3000

n-2-yl)methanol

- ~3400 (broad)

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and (1,4-

Dimethylpiperazin-2-yl)methanol are based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon [M]* Key Fragmentation Peaks
Piperazine 86 56, 43
1,4-Dimethylpiperazine 114 71, 58, 42
Methyl 1,4-dimethylpiperazine-
Y yiPp 172 113,71, 58
2-carboxylate
1,4-Dimethylpiperazin-2-
( yipip 144 113, 71, 58, 42

yl)methanol

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and (1,4-

Dimethylpiperazin-2-yl)methanol are based on their molecular weights and expected

fragmentation patterns.

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

o Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCIs) or
deuterium oxide (D20), with tetramethylsilane (TMS) used as an internal standard (0O ppm).

e For *H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS.
Data is presented as: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, g =
quartet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration.

e For 33C NMR, chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy

» IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

e Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid
samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance
(ATR) accessory.

e Spectra are recorded in the wavenumber range of 4000-400 cm™2.

o Characteristic absorption bands are reported in wavenumbers (cm™1).

Mass Spectrometry (MS)

o Mass spectra are generally acquired using a mass spectrometer with electron ionization (El)
or electrospray ionization (ESI).

e For EI-MS, samples are introduced into the ion source, and the resulting mass-to-charge
ratio (m/z) of the molecular ion and fragment ions are recorded.

¢ High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
elemental composition of the molecules.
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Visualizing the Synthetic Pathway

The synthesis of (1,4-Dimethylpiperazin-2-yl)methanol from piperazine can be visualized as
a multi-step process.

Esterification

Methyl Piperazine-2-carboxylate N-Methylation ,, | Methyl lgf;mi?}x'éﬁg’erazme'lm%(1,4-Dimethylpiperazin-z-yl)methanol

Click to download full resolution via product page
Caption: Synthetic route to (1,4-Dimethylpiperazin-2-yl)methanol.

An alternative pathway involves the direct methylation of piperazine to form 1,4-
dimethylpiperazine, which would then require selective functionalization at the C-2 position, a
generally more complex transformation.
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Synthesis

Spectroscopic Analysis
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Caption: General experimental workflow for synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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